REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:18])[CH:5]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C@H:6]([C:11]#[N:12])[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:2].CCO.[O-]CC.[Na+]>CC(O)=O>[CH2:1]([O:3][C:4](=[O:18])[CH:5]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:6]([C:11]#[N:12])[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:2] |f:2.3|
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Name
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(R)-3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester
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Quantity
|
49.5 kg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C([C@@H](CC(C)C)C#N)C(=O)OCC)=O
|
Name
|
Formula 22
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C([C@@H](CC(C)C)C#N)C(=O)OCC)=O
|
Name
|
|
Quantity
|
250 L
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
79 L
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
12.2 L
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
CUSTOM
|
Details
|
evaporation of the EtOH, MTBE (150 L)
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
FILTRATION
|
Details
|
the resulting solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(CC(C)C)C#N)C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |